Bienvenue dans la boutique en ligne BenchChem!

4-Butyl-6-methylpyrimidine

TLR8 agonism Immuno-oncology Structure-activity relationship

4-Butyl-6-methylpyrimidine is the critical pharmacophoric scaffold for TLR8-selective and dual TLR7/8 agonists. The N4-butyl and 6-methyl substituents are essential for optimal receptor engagement and potency; substitution leads to loss of activity. This makes it the exclusive starting material for synthesizing high-potency immunomodulators investigated as vaccine adjuvants and cancer immunotherapeutics. Ideal for systematic SAR exploration.

Molecular Formula C9H14N2
Molecular Weight 150.225
CAS No. 114425-76-2
Cat. No. B569696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butyl-6-methylpyrimidine
CAS114425-76-2
SynonymsPyrimidine, 4-butyl-6-methyl- (6CI)
Molecular FormulaC9H14N2
Molecular Weight150.225
Structural Identifiers
SMILESCCCCC1=NC=NC(=C1)C
InChIInChI=1S/C9H14N2/c1-3-4-5-9-6-8(2)10-7-11-9/h6-7H,3-5H2,1-2H3
InChIKeyVHRMAAUKZGMEOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butyl-6-methylpyrimidine (CAS 114425-76-2): Core Scaffold for High-Potency TLR8 Agonists and Pharmaceutical Intermediates


4-Butyl-6-methylpyrimidine (C9H14N2; MW 150.22) is a disubstituted pyrimidine featuring a butyl group at position 4 and a methyl group at position 6 . This scaffold serves as the foundational chemotype for a class of substituted pyrimidine-2,4-diamines that have been extensively characterized as selective toll-like receptor 8 (TLR8) agonists, with the N4-butyl and 6-methyl substituents identified as critical pharmacophoric elements for optimal receptor engagement [1].

Why 4-Butyl-6-methylpyrimidine Cannot Be Replaced by Arbitrary Alkylpyrimidines in TLR8-Targeted Research


Substitution at the pyrimidine core is not functionally equivalent across analogs. Structure-activity relationship (SAR) studies demonstrate that the N4-butyl substituent is optimal for TLR8 agonistic potency; replacement with smaller alkyl chains (e.g., ethyl, propyl) or larger/bulkier groups (e.g., benzyl) results in significant attenuation or complete loss of activity [1]. Similarly, the 6-methyl group contributes to the steric and electronic environment required for productive receptor-ligand interactions. Consequently, the specific 4-butyl-6-methyl substitution pattern confers a distinct pharmacological profile that generic alkylpyrimidine analogs cannot replicate, making this compound the essential starting point for synthesizing high-potency TLR8 modulators described in the literature [2].

Quantitative Differentiation of 4-Butyl-6-methylpyrimidine: SAR-Guided Evidence for Scientific Selection


N4-Butyl Substituent Confers Maximal TLR8 Potency Relative to Alternative Alkyl Chains

A systematic SAR evaluation of N4-alkyl substituents on the pyrimidine-2,4-diamine scaffold demonstrated that the N4-butyl group is optimal for human TLR8 agonistic activity. Replacement with shorter alkyl chains (e.g., N4-ethyl, N4-propyl) or introduction of aromatic bulk (e.g., N4-benzyl) led to marked reductions in potency, as quantified by decreased NF-κB activation in TLR8-transfected HEK293 reporter cells [1].

TLR8 agonism Immuno-oncology Structure-activity relationship

5-Iodo Substitution on 4-Butyl-6-methylpyrimidine-2,4-diamine Yields a Pure TLR8 Agonist with No Detectable TLR7 Activity

The derivative N4-butyl-5-iodo-6-methylpyrimidine-2,4-diamine was identified via high-throughput screening as a pure TLR8 agonist, exhibiting potent NF-κB activation in TLR8-transfected cells with no detectable activity at TLR7. This selectivity contrasts sharply with 5-halo replacements (e.g., 5-chloro, 5-bromo, 5-fluoro), which demonstrated diminished potency [1].

TLR8 selectivity Immunomodulation Pyrimidine-2,4-diamine derivatives

5-(4-Aminobutyl) Derivative of 4-Butyl-6-methylpyrimidine-2,4-diamine Achieves Significant Potency Enhancement Over Parent Scaffold

Introduction of a 5-(4-aminobutyl) substituent onto the N4-butyl-6-methylpyrimidine-2,4-diamine core resulted in a compound (22c) with significantly enhanced potency. This derivative potently induced Th1-biasing cytokines IFN-γ and IL-12 in human whole blood assays, while eliciting lower levels of proinflammatory cytokines IL-1β, IL-6, and IL-8 compared to other TLR8 agonists under evaluation [1][2].

TLR8 agonist optimization Cytokine induction Th1 polarization

4-Butyl-6-methylpyrimidine Derivatives Exhibit Dual TLR7/TLR8 Agonism with Potent Cytokine Induction

The derivative N4-butyl-6-methyl-5-(3-morpholinopropyl)pyrimidine-2,4-diamine was characterized as a very potent dual TLR7/TLR8 agonist. Employing novel cytokine reporter cell assays, it was verified that potency at TLR7 correlates with IFN-α/β production in human blood, whereas IFN-γ and TNF-α induction is largely TLR8-dependent [1]. This dual activity profile contrasts with pure TLR8 agonists derived from the same scaffold.

TLR7/TLR8 dual agonism Cytokine profiling Antiviral immunity

Commercial Availability of 4-Butyl-6-methylpyrimidine as a Synthetic Intermediate with Documented Purity Specifications

4-Butyl-6-methylpyrimidine is commercially available from multiple suppliers as a research-grade compound, with typical purity specifications of 95% or higher . A derivative, N-(4-butyl-6-methyl-2-pyrimidinyl)-p-toluenesulfonamide (Sigma-Aldrich S10635), is offered as part of a collection of rare and unique chemicals for early discovery research . This commercial accessibility, combined with the well-characterized SAR of its derivatives, positions 4-butyl-6-methylpyrimidine as a strategic procurement choice for laboratories initiating TLR8 modulator programs without the need for de novo scaffold synthesis.

Synthetic intermediate Pharmaceutical building block Chemical procurement

High-Impact Application Scenarios for 4-Butyl-6-methylpyrimidine in Immuno-Oncology and Adjuvant Discovery


Synthesis of Pure TLR8 Agonists for Cancer Immunotherapy

4-Butyl-6-methylpyrimidine serves as the starting scaffold for synthesizing pure TLR8 agonists such as N4-butyl-5-iodo-6-methylpyrimidine-2,4-diamine and 5-(4-aminobutyl)-N4-butyl-6-methylpyrimidine-2,4-diamine, which exhibit no detectable TLR7 activity and potently induce Th1-polarizing cytokines IFN-γ and IL-12 [1]. These compounds are being investigated as potential vaccine adjuvants and immunotherapeutic agents for cancer, where a Th1-biased response is therapeutically desirable [2].

Development of Dual TLR7/TLR8 Agonists for Antiviral and Vaccine Adjuvant Applications

Through strategic 5-position modifications (e.g., 5-(3-morpholinopropyl)), the 4-butyl-6-methylpyrimidine scaffold can be converted into very potent dual TLR7/TLR8 agonists that induce both type I interferons (via TLR7) and Th1 cytokines (via TLR8) [3]. This dual activity profile is particularly valuable for antiviral immunity and as a component of vaccine adjuvants targeting robust adaptive immune responses.

Structure-Activity Relationship Studies of Pyrimidine-Based Immunomodulators

The well-documented SAR surrounding the 4-butyl-6-methylpyrimidine core—including the optimal N4-butyl substituent and the tolerance for diverse 5-position modifications—makes this compound an ideal platform for systematic medicinal chemistry exploration of TLR7/8 pharmacology [1]. Researchers can leverage this scaffold to interrogate the structural determinants of receptor selectivity and potency.

Synthetic Intermediate for Histamine H4 Receptor Modulators

Patents describe processes for preparing substituted pyrimidine derivatives, including those derived from alkylpyrimidine scaffolds, as intermediates in the synthesis of histamine H4 receptor modulators [4]. 4-Butyl-6-methylpyrimidine may serve as a versatile building block for constructing more complex pyrimidine-containing pharmacophores in medicinal chemistry programs beyond immunology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Butyl-6-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.